3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
Description
This compound is a structurally complex molecule featuring:
- Amino-phenylmethylphenyl core: A central aromatic system with a 4-aminophenylmethyl substituent, which may facilitate interactions with biological targets such as receptors or enzymes.
- Branched ester group: The 2-methyl-2-nonylundecanoate tail introduces significant hydrophobicity, likely influencing membrane permeability and metabolic stability.
Properties
CAS No. |
95046-24-5 |
|---|---|
Molecular Formula |
C37H60N2O3 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C37H60N2O3/c1-4-6-8-10-12-14-16-26-37(3,27-17-15-13-11-9-7-5-2)36(41)42-30-35(40)29-39-34-24-20-32(21-25-34)28-31-18-22-33(38)23-19-31/h18-25,35,39-40H,4-17,26-30,38H2,1-3H3 |
InChI Key |
SFZOKWXBDAXUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-aminophenylmethyl phenylamine, followed by its reaction with 2-hydroxypropyl 2-methyl-2-nonylundecanoate under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminophenyl group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions involving the ester group may produce various esters or amides.
Scientific Research Applications
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Observations :
- The target’s branched ester (C20) is unique in length and complexity compared to smaller tails in GPCR ligands (e.g., CGP12177A) or pyrazine derivatives (). This may enhance lipid bilayer integration but reduce aqueous solubility.
- The 4-aminophenylmethylphenyl core shares similarity with L748337 (), which contains sulfonamide and hydroxyphenoxy groups, suggesting possible overlap in receptor-binding regions.
Physicochemical and Pharmacokinetic Predictions
Key Findings :
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate to ensure high purity?
- Methodological Answer :
- Step 1 : Use regioselective coupling agents (e.g., carbodiimides) for amide bond formation between the aminophenylmethylphenyl moiety and the hydroxypropyl ester precursor to minimize side reactions .
- Step 2 : Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts .
- Step 3 : Monitor reaction progress using LC-MS to confirm intermediate formation and final product identity .
- Step 4 : Perform recrystallization in a nonpolar solvent (e.g., hexane/dichloromethane) to isolate the ester with >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the presence of the aminophenylmethyl group (aromatic protons at δ 6.5–7.2 ppm) and the hydroxypropyl ester (broad singlet for -OH at δ 1.5–2.5 ppm) .
- FT-IR : Confirm ester carbonyl stretch (~1740 cm) and secondary amine N-H bend (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) with <2 ppm error .
Q. How can researchers assess the hydrolytic stability of the ester group under physiological conditions?
- Methodological Answer :
- Step 1 : Prepare buffer solutions (pH 1.2, 4.5, 7.4) to simulate gastric, lysosomal, and plasma environments .
- Step 2 : Incubate the compound at 37°C and sample aliquots at timed intervals.
- Step 3 : Quantify degradation products using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Step 4 : Calculate half-life () using first-order kinetics; compare degradation rates across pH levels to identify stability thresholds .
Advanced Research Questions
Q. How can contradictory data in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Approach 1 : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) to eliminate variability .
- Approach 2 : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement and rule out assay artifacts .
- Approach 3 : Perform dose-response curves to differentiate specific inhibition from off-target effects at higher concentrations .
- Approach 4 : Validate cytotoxicity in primary cell lines (e.g., hepatocytes) to assess tissue-specific toxicity .
Q. What strategies are recommended for studying the compound’s interaction with lipid bilayers or membrane-bound targets?
- Methodological Answer :
- Strategy 1 : Use surface plasmon resonance (SPR) to measure binding kinetics to immobilized lipid bilayers or recombinant receptors .
- Strategy 2 : Conduct molecular dynamics simulations (e.g., GROMACS) to predict partitioning behavior of the nonylundecanoate tail in lipid membranes .
- Strategy 3 : Employ fluorescence anisotropy with labeled analogs to quantify membrane fluidity changes upon compound incorporation .
Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- Step 1 : Compare metabolic stability in liver microsomes (human vs. rodent) to identify species-specific clearance pathways .
- Step 2 : Use cassette dosing in animal studies to evaluate drug-drug interactions and plasma protein binding .
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro absorption data to in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
